molecular formula C5H5ClN4O2 B1599210 3-Chloro-2-hydrazinyl-5-nitropyridine CAS No. 22353-43-1

3-Chloro-2-hydrazinyl-5-nitropyridine

Cat. No.: B1599210
CAS No.: 22353-43-1
M. Wt: 188.57 g/mol
InChI Key: USEBWVKUINGOSE-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinyl-5-nitropyridine is a heterocyclic compound with the molecular formula C5H5ClN4O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the second position, and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydrazinyl-5-nitropyridine typically involves the following steps:

    Nitration of 3-Chloropyridine: The starting material, 3-chloropyridine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-chloro-5-nitropyridine.

    Hydrazination: The nitro compound is then treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydrazinyl-5-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution Reactions: Derivatives with different substituents at the third position.

    Reduction Reactions: 3-Chloro-2-hydrazinyl-5-aminopyridine.

    Oxidation Reactions: Azo or azoxy derivatives.

Scientific Research Applications

3-Chloro-2-hydrazinyl-5-nitropyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Analytical Chemistry: Employed as a reagent in various analytical techniques for the detection and quantification of specific analytes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinyl-5-nitropyridine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-5-nitropyridine: Lacks the chlorine atom at the third position.

    3-Chloro-5-nitropyridine: Lacks the hydrazinyl group at the second position.

    2-Chloro-5-nitropyridine: Lacks the hydrazinyl group and has the chlorine atom at the second position.

Uniqueness

3-Chloro-2-hydrazinyl-5-nitropyridine is unique due to the presence of both the hydrazinyl and nitro groups on the pyridine ring, along with the chlorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-chloro-5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEBWVKUINGOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420725
Record name 3-Chloro-2-hydrazinyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-43-1
Record name 3-Chloro-2-hydrazinyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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